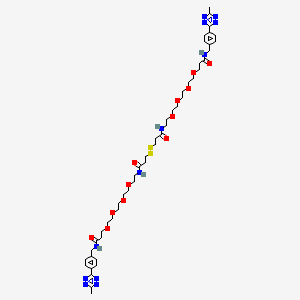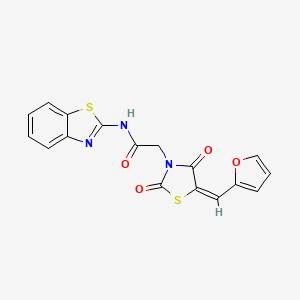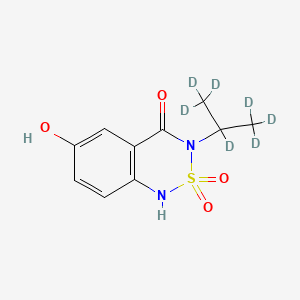
6-Hydroxy Bentazon-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy Bentazon-d7 is a deuterated form of 6-Hydroxy Bentazon, a compound used primarily in scientific research. The molecular formula of this compound is C10H5D7N2O4S, and it has a molecular weight of 263.32 g/mol . This compound is often utilized as a stable isotope-labeled standard in various analytical applications.
Méthodes De Préparation
The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the structure of 6-Hydroxy Bentazon. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the commercially available 6-Hydroxy Bentazon.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound with high isotopic purity.
Analyse Des Réactions Chimiques
6-Hydroxy Bentazon-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in this compound can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Hydroxy Bentazon-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and chromatography for the quantification of 6-Hydroxy Bentazon and its metabolites.
Environmental Studies: The compound is used to study the environmental fate and degradation of bentazon herbicides.
Biological Research: It is employed in proteomics research to study protein-ligand interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of 6-Hydroxy Bentazon. It primarily acts by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, blocking the electron transport chain and ultimately leading to the suppression of CO2 assimilation and plant death . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in analytical studies.
Comparaison Avec Des Composés Similaires
6-Hydroxy Bentazon-d7 can be compared with other deuterated and non-deuterated analogs:
6-Hydroxy Bentazon: The non-deuterated form, used as a herbicide and in similar research applications.
Bentazon-d7: Another deuterated analog used for similar analytical purposes.
6-Hydroxybentazon: A closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
Clé InChI |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
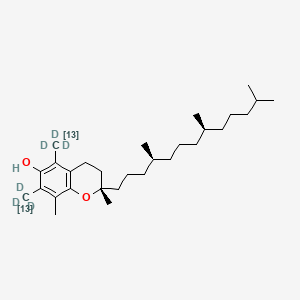
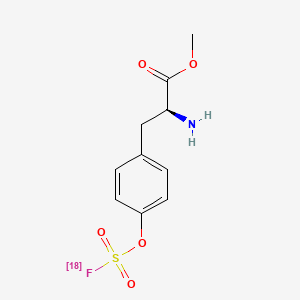
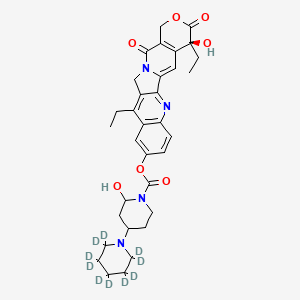
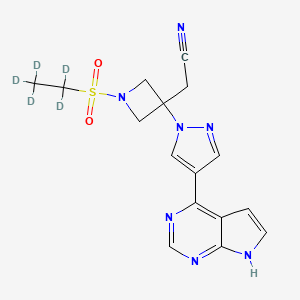

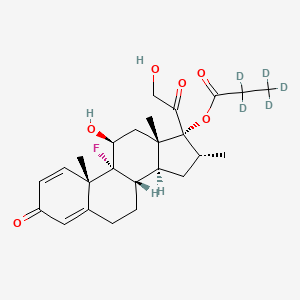
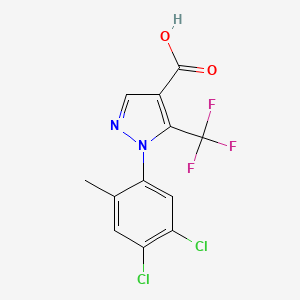
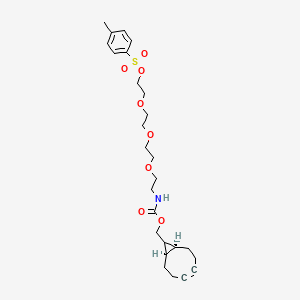
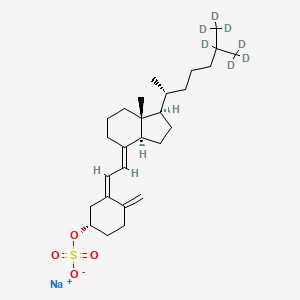
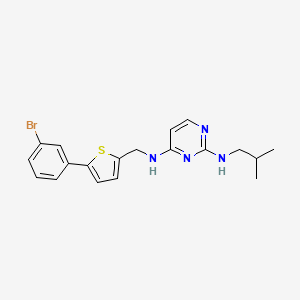
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
